REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1.O.[NH2:14][NH2:15]>CO>[ClH:1].[CH3:11][O:10][C:7]1[C:6]([CH3:12])=[CH:5][N:4]=[C:3]([CH2:2][NH:14][NH2:15])[C:8]=1[CH3:9] |f:1.2,4.5|
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Name
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Quantity
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125.95 g
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Type
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reactant
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Smiles
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ClCC1=NC=C(C(=C1C)OC)C
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Name
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Quantity
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360 mL
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Type
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reactant
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Smiles
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O.NN
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Name
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Quantity
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3.3 L
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling in an ice bath
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Type
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CUSTOM
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Details
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Then, the ice bath was removed
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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STIRRING
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Details
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with stirring at 60° C. for 2.5 hours
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Duration
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2.5 h
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Type
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ADDITION
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Details
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water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent
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Type
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CUSTOM
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Details
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was evaporated under reduced pressure
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Type
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ADDITION
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Details
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A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue
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Type
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EXTRACTION
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Details
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followed by extraction with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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Then, the filtrate was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in dichloromethane (1.5 L)
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Type
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ADDITION
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Details
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A 4 N solution of hydrochloric acid in dioxane (550 ml) was added
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Type
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TEMPERATURE
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Details
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under cooling in an ice bath
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Type
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STIRRING
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Details
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the mixture was stirred at −2° C. for 13 hours
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Duration
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13 h
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Type
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FILTRATION
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Details
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The precipitated solid was collected by filtration
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Type
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WASH
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Details
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sequentially washed with dichloromethane, isopropyl ether and dichloromethane
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Type
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CUSTOM
|
Details
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dried
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
|
Cl.COC1=C(C(=NC=C1C)CNN)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.6 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |